molecular formula C13H23N5 B3005700 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1494235-19-6

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No. B3005700
M. Wt: 249.362
InChI Key: BQNXNRKROOIIQS-UHFFFAOYSA-N
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Description

The compound "1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential in creating compounds with various pharmacological activities, including antimicrobial, antiparasitic, and receptor antagonist properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from readily available or naturally occurring compounds. For instance, derivatives have been synthesized from natural piperine, using microwave irradiation to improve yields . Similarly, other derivatives have been synthesized through cyclocondensation reactions, Mannich reactions, and reactions with isothiocyanates or acid chlorides . These methods demonstrate the chemical flexibility of the piperazine ring, allowing for the introduction of various substituents that can significantly alter the biological activity of the resulting compounds.

Molecular Structure Analysis

Piperazine derivatives exhibit a range of molecular structures, often characterized by the presence of additional rings such as imidazole, triazole, or oxazole, which are fused to or linked with the piperazine ring . The molecular geometry can influence the compound's interaction with biological targets. For example, the chair-shaped conformation of the piperazine ring and the planarity of the triazole ring can affect the binding affinity to receptors or enzymes .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are essential for their biological activity. These reactions include interactions with receptors, such as antagonism of the 5-HT2 receptor, which is a target for compounds with potential antipsychotic or antidepressant effects . The chemical reactivity of these derivatives also allows for further modifications, which can be used to fine-tune their pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the nature of the substituents on the piperazine ring. For example, the introduction of a cyclohexyl group can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in the body . Additionally, the presence of hydrogen bonding, as seen in some crystal structures, can affect the solubility and crystallinity of these compounds .

Scientific Research Applications

Antitumor and Anticancer Properties

  • Piperazine derivatives, including compounds similar to 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine, have been explored for their potential in oncology, particularly as antitumor agents. Modifications to these compounds aim to enhance their effectiveness by adjusting their lipophilicity, which is critical for tumor cell entry (Abate et al., 2011).
  • Research has shown that certain heterocyclic compounds, including triazole derivatives, exhibit significant anti-bone cancer activity. These activities are studied through both synthesis and molecular docking investigations (Lv et al., 2019).

Antimicrobial and Antibacterial Effects

  • Compounds including 1,2,4-triazol-3-yl)methyl]piperazine have demonstrated antimicrobial activity against pathogenic bacteria and fungi, including Staphylococcus aureus and Escherichia coli, as well as pathogenic fungi like Trichophyton rubrum (Nazar et al., 2005).
  • Synthesized 1,2,4-triazole derivatives have shown good to moderate antimicrobial activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Reactivity and Adsorption Studies

  • Detailed studies on the reactivity properties and adsorption behavior of triazole derivatives have been conducted. These include investigations into the local reactive properties and noncovalent interactions of such compounds, providing insights important for pharmaceutical applications (Al-Ghulikah et al., 2021).

Spectroscopic and Structural Characterization

  • Spectroscopic and structural characterization of novel potential chemotherapeutic agents, including those with triazole and piperazine groups, have been conducted. These studies provide detailed information on the molecular properties of these compounds, crucial for their development as therapeutic agents (El-Emam et al., 2012).

Pharmaceutical Synthesis and Characterization

  • Research into the synthesis and characterization of bioactive compounds in the class of 1,2,4-triazole derivatives highlights their potential in modern medicine and pharmacy. These studies contribute to the search for promising compounds for various therapeutic applications (Hlazunova, 2020).

Pharmacological Evaluations

  • Novel derivatives of piperazines, including those related to 1,2,4-triazole compounds, have been synthesized and evaluated for their pharmacological properties, including their potential as melanocortin receptor ligands (Mutulis et al., 2004).

Safety And Hazards

The safety information available for “1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” indicates that it may cause eye irritation . Precautionary measures include avoiding eye contact and wearing protective gloves and eye protection .

Future Directions

The future directions for research on “1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” and its derivatives could involve further exploration of their potential as anticancer agents . Structural optimization could also be pursued to design more selective and potent molecules .

properties

IUPAC Name

1-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5/c1-2-4-12(5-3-1)18-11-15-16-13(18)10-17-8-6-14-7-9-17/h11-12,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXNRKROOIIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

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